

# 19-Norprogesterone: A Versatile Tool for Interrogating Steroid Receptor Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **19-Norprogesterone**

Cat. No.: **B1209251**

[Get Quote](#)

## Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**19-Norprogesterone**, a synthetic progestin, is a potent agonist of the progesterone receptor (PR) and a valuable tool for elucidating the complex mechanisms of steroid hormone action.<sup>[1]</sup> Structurally similar to progesterone but lacking the C19 methyl group, this modification significantly alters its binding affinity and activity profile across various steroid receptors, making it a unique probe for dissecting receptor-specific functions.<sup>[1]</sup> Notably, **19-Norprogesterone** exhibits significantly higher progestogenic activity than progesterone and displays a distinct interaction with the mineralocorticoid receptor (MR), acting as a partial agonist in contrast to progesterone's antagonistic role.<sup>[1][2][3]</sup> These characteristics, coupled with its antagonadotropic properties and lack of estrogenicity, position **19-Norprogesterone** as a critical pharmacological tool in endocrinology, reproductive biology, and drug discovery.

## Physicochemical Properties

| Property          | Value                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| CAS Number        | 472-54-8                                                                                                            |
| Molecular Formula | C <sub>20</sub> H <sub>28</sub> O <sub>2</sub>                                                                      |
| Molecular Weight  | 300.44 g/mol                                                                                                        |

## Data Presentation: Receptor Binding and Activity Profile

The following table summarizes the quantitative data on the binding affinity and functional activity of **19-Norprogesterone** in comparison to endogenous steroid hormones.

| Receptor                                  | Parameter                       | 19-Norprogesterone     | Progesterone | Aldosterone | Dexamethasone | Reference    |
|-------------------------------------------|---------------------------------|------------------------|--------------|-------------|---------------|--------------|
| Progesterone Receptor (PR)                | Progesterational Activity Assay | 4- to 8-fold >         | 1            | -           | -             | [1]          |
| Mineralocorticoid Receptor (MR)           | Relative Binding Affinity       | ~3-fold > Progesterone | 1            | -           | -             | [2][3][4][5] |
| Relative Binding Affinity vs. Aldosterone | 47% of Aldosterone              | -                      | 100%         | -           | -             | [1][6]       |
| Functional Activity                       | Partial Agonist                 | Antagonist             | Agonist      | -           | -             | [1][2][3]    |
| Glucocorticoid Receptor (GR)              | Relative Binding Affinity       | ~3-fold > Progesterone | 1            | -           | -             | [4][5]       |
| Androgen Receptor (AR)                    | Binding Affinity                | Reduced or no binding  | -            | -           | -             | [7]          |
| Antagonistic Activity                     | Not mediated by AR              | -                      | -            | -           | -             | [8]          |

## Signaling Pathways and Experimental Workflows

### Progesterone Receptor Signaling Pathway

**19-Norprogesterone**, as a progesterone receptor agonist, initiates a signaling cascade that modulates gene expression.



[Click to download full resolution via product page](#)

Caption: Progesterone receptor signaling pathway activated by **19-Norprogesterone**.

## Mineralocorticoid Receptor Signaling Pathway

Unlike progesterone, **19-Norprogesterone** acts as a partial agonist at the mineralocorticoid receptor, leading to the transcription of MR-responsive genes.



[Click to download full resolution via product page](#)

Caption: Mineralocorticoid receptor signaling pathway activated by **19-Norprogesterone**.

# Experimental Workflow: Competitive Receptor Binding Assay

This workflow outlines the key steps in determining the binding affinity of **19-Norprogesterone** for a specific steroid receptor.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive steroid receptor binding assay.

## Experimental Protocols

Note: These protocols are adapted from established methodologies for steroid receptor analysis and should be optimized for specific experimental conditions.

### Protocol 1: Competitive Progesterone Receptor Binding Assay

Objective: To determine the relative binding affinity (RBA) of **19-Norprogesterone** for the progesterone receptor (PR).

#### Materials:

- Receptor Source: Cytosolic fraction from tissues expressing high levels of PR (e.g., rabbit or rat uterus) or cells overexpressing human PR-A or PR-B.
- Radioligand: [<sup>3</sup>H]-Progesterone or [<sup>3</sup>H]-ORG 2058.
- Unlabeled Ligands: Progesterone (for standard curve) and **19-Norprogesterone** (test compound).
- Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor (e.g., glycerol, EDTA, dithiothreitol).
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

#### Procedure:

- Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed to obtain the cytosolic fraction (supernatant). Determine the protein concentration

of the cytosol.

- Assay Setup: In microcentrifuge tubes, add a constant amount of receptor preparation, a fixed concentration of radioligand (typically at or below its  $K_d$ ), and varying concentrations of unlabeled progesterone or **19-Norprogesterone**. Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).
- Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the  $IC_{50}$  value (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the RBA of **19-Norprogesterone** relative to progesterone.

## Protocol 2: Steroid Receptor Transactivation Assay (Luciferase Reporter Assay)

Objective: To assess the functional agonist or antagonist activity of **19-Norprogesterone** on a specific steroid receptor.

Materials:

- Cell Line: A suitable mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293T, CV-1).
- Expression Plasmid: A plasmid containing the full-length cDNA for the human steroid receptor of interest (e.g., PR-A, PR-B, MR, GR, or AR).

- Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the specific hormone response element (e.g., PRE, MRE, GRE, or ARE).
- Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or  $\beta$ -galactosidase) under a constitutive promoter for normalization of transfection efficiency.
- Transfection Reagent.
- Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
- Test Compounds: **19-Norprogesterone** and reference agonists/antagonists.
- Luciferase Assay Reagent.
- Luminometer.

**Procedure:**

- Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the receptor expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent.
- Hormone Treatment: After transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum. Treat the cells with varying concentrations of **19-Norprogesterone** or reference compounds. For antagonist testing, co-treat with a fixed concentration of a known agonist.
- Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
- Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
- Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves. Determine the EC<sub>50</sub> (for agonists) or IC<sub>50</sub> (for antagonists) values.

## Protocol 3: In Vivo Mineralocorticoid Agonist Assay (Adrenalectomized Rat Model)

Objective: To evaluate the in vivo mineralocorticoid activity of **19-Norprogesterone** by measuring its effect on urinary electrolyte excretion.

### Materials:

- Animals: Adrenalectomized male rats.
- Test Compound: **19-Norprogesterone** dissolved in a suitable vehicle (e.g., sesame oil).
- Control: Vehicle only.
- Positive Control: Aldosterone.
- Metabolic Cages.
- Flame Photometer or Ion-Selective Electrodes.

### Procedure:

- Animal Preparation: House adrenalectomized rats in individual metabolic cages. Provide them with a sodium-deficient diet and saline to drink. Allow for an acclimatization period.
- Treatment: Administer **19-Norprogesterone**, aldosterone, or vehicle to the rats via subcutaneous injection or osmotic minipump.
- Urine Collection: Collect urine from each rat over a specified period (e.g., 24 hours).
- Electrolyte Measurement: Measure the urinary concentrations of sodium (Na<sup>+</sup>) and potassium (K<sup>+</sup>) using a flame photometer or ion-selective electrodes.

- Data Analysis: Calculate the urinary  $\text{Na}^+/\text{K}^+$  ratio for each treatment group. A decrease in the  $\text{Na}^+/\text{K}^+$  ratio indicates a mineralocorticoid (sodium-retaining and potassium-excreting) effect. Compare the effects of **19-Norprogesterone** to those of aldosterone and the vehicle control.

## Conclusion

**19-Norprogesterone**'s unique pharmacological profile makes it an indispensable tool for researchers investigating steroid receptor biology. Its potent progestogenic activity, coupled with its distinct interactions with the mineralocorticoid receptor, provides a means to dissect the specific roles of these receptors in various physiological and pathological processes. The application notes and protocols provided herein offer a framework for utilizing **19-Norprogesterone** to advance our understanding of steroid hormone signaling and to facilitate the development of novel therapeutics targeting these pathways.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. Buy 19-Norprogesterone | 472-54-8 [smolecule.com]
- 3. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-nor analogs of adrenal steroids: mineralocorticoid and glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The antigenadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [19-Norprogesterone: A Versatile Tool for Interrogating Steroid Receptor Function]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209251#19-norprogesterone-as-a-tool-for-studying-steroid-receptor-function>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)